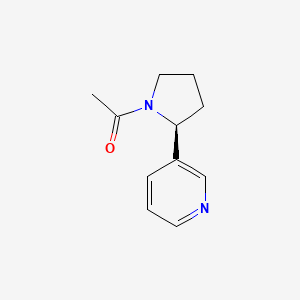

(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine

Übersicht

Beschreibung

(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

N-Acetylnornicotine, like nicotine, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic and are composed of five homomeric or heteromeric subunits . They play a crucial role in modulating specific aspects of learning and memory .

Mode of Action

N-Acetylnornicotine interacts with its targets, the nAChRs, in a similar manner to nicotine. It acts as an agonist at the nAChRs , dramatically stimulating neurons and ultimately blocking synaptic transmission . This interaction results in changes in neuronal excitability and cell signaling mechanisms .

Biochemical Pathways

The biochemical pathways affected by N-Acetylnornicotine are likely similar to those of nicotine. Nicotine and its derivatives, including N-Acetylnornicotine, are known to influence the nicotine biosynthesis pathway . This pathway involves several steps, including the formation of pyrrolidine and pyridine . The enzymes involved in this pathway are regulated by ethylene response factor (ERF) transcription factors .

Pharmacokinetics

For instance, N-acetylcysteine (NAC), a compound with a similar acetyl group, has a half-life of around 6 hours . Its pharmacokinetics can be altered by factors such as chronic liver and renal disease, as well as exercise .

Result of Action

Given its similarity to nicotine, it may have similar effects, such as stimulation of neurons and blocking of synaptic transmission

Biologische Aktivität

(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine, also known as N-acetylnornicotine, is a pyrrolidine derivative with significant biological activity. Its structure features a pyridine ring and an acetyl group, which contribute to its interaction with various biological targets. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neuropharmacology and enzyme inhibition.

Chemical Structure and Properties

- Molecular Formula : CHNO

- CAS Number : 5979-94-2

- IUPAC Name : this compound

The presence of the pyridine moiety is crucial for its biological activity, influencing its affinity for nicotinic acetylcholine receptors (nAChRs) and other targets.

This compound acts primarily as a ligand for nAChRs. These receptors are involved in neurotransmission and play a role in various neurological processes. The compound's interaction with nAChRs can lead to:

- Modulation of neurotransmitter release : Enhancing or inhibiting the release of acetylcholine and other neurotransmitters.

- Neuroprotective effects : Potentially offering protection against neurodegenerative diseases by modulating synaptic activity.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes, including:

- β-N-acetylglucosaminidases : Demonstrated high micromolar inhibition, with IC values reported in the range of 3.4 µM for specific isoforms .

- β-glucuronidases : Low micromolar inhibition was observed, indicating potential applications in glycosidase-related disorders .

Biological Studies and Case Reports

Several studies have explored the biological effects of this compound:

- Neuropharmacological Effects : A study indicated that this compound could enhance cognitive functions through its action on nAChRs, suggesting its potential use in treating cognitive decline associated with Alzheimer's disease .

- Antimicrobial Activity : Preliminary investigations revealed that derivatives of this compound might possess antimicrobial properties, warranting further exploration in the context of antibiotic development.

- Cancer Research : Compounds with similar structures have been investigated for their cytotoxic effects on various cancer cell lines. Although specific data on this compound is limited, its structural analogs have shown promise in inhibiting tumor growth .

Comparative Biological Activity Table

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine has been investigated for its activity against several biological targets, making it a versatile scaffold in drug discovery.

- Cholinesterase Inhibition : Research has shown that derivatives of pyrrolidine can act as potent inhibitors of acetylcholinesterase and butyrylcholinesterase, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. For instance, compounds designed from pyrrolidine frameworks have demonstrated significant inhibitory activity (IC50 values in the low nanomolar range) against these enzymes, indicating their potential as therapeutic agents .

- Anticancer Activity : Various studies have highlighted the antiproliferative effects of pyrrolidine derivatives on cancer cell lines. For example, specific pyrrolidine-substituted compounds displayed significant activity against HT-29 (colorectal cancer) and SH-SY5Y (neuroblastoma) cells, suggesting their potential role in cancer therapy .

Antimicrobial Properties

The antimicrobial efficacy of this compound derivatives has also been explored. Some studies indicate that these compounds possess activity against various bacterial strains, which can be attributed to their ability to interfere with microbial metabolic pathways .

Neurological Applications

Pyrrolidine derivatives are being studied for their effects on neurotransmitter systems. For instance:

- Chemokine Receptor Antagonism : Compounds containing pyrrolidine structures have been identified as antagonists of the CXCR4 chemokine receptor, which is implicated in HIV infection and cancer metastasis. This suggests that this compound could be further developed for treating inflammatory and autoimmune disorders .

Diabetes Management

Recent advancements in the design of pyrrolidine-based compounds have shown promise in managing diabetes through the inhibition of key enzymes involved in glucose metabolism. Some derivatives have been reported to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

Table 1: Biological Activities of Pyrrolidine Derivatives

| Compound Name | Target | Activity Type | IC50 Value (µM) |

|---|---|---|---|

| Pyrrolidine-based inhibitor 1 | Acetylcholinesterase | Inhibition | 0.029 |

| Pyrrolidine derivative 2 | Butyrylcholinesterase | Inhibition | 0.041 |

| Pyrrolidine analog 3 | CXCR4 | Antagonism | TBD |

| Pyrrolidine derivative 4 | Cancer cell lines (HT-29) | Antiproliferative | TBD |

Table 2: Summary of Research Findings on this compound

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Poyraz et al., 2023 | Cholinesterase inhibition | High potency inhibitors |

| Ruan et al., 2020 | Antimicrobial properties | Effective against bacteria |

| Martinez-Bailen et al., 2020 | Enzyme inhibition | Enhanced enzyme activity |

| Li et al., 2020 | Neurological applications | Potential for HIV treatment |

Case Study 1: Cholinesterase Inhibitors

A series of pyrrolidine derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase. The most active compounds exhibited IC50 values as low as 0.029 µM, significantly outperforming traditional inhibitors like tacrine.

Case Study 2: Anticancer Activity

In vitro studies on SH-SY5Y and HT-29 cell lines revealed that certain pyrrolidine derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.

Case Study 3: Diabetes Management

Research into pyrrolidine-containing compounds demonstrated their ability to modulate glucose metabolism effectively, with some derivatives showing a reduction in fasting glucose levels in diabetic mouse models.

Eigenschaften

IUPAC Name |

1-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-9(14)13-7-3-5-11(13)10-4-2-6-12-8-10/h2,4,6,8,11H,3,5,7H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSABMTSCLQGWBB-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975202 | |

| Record name | 1-[2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5979-94-2 | |

| Record name | Pyrrolidine, 1-acetyl-2-(3-pyridinyl)-, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5979-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylnornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005979942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLNORNICOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BX6E0YC1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.